Phenylglyoxal monohydrate
Overview
Description
Phenylglyoxal monohydrate is an organic compound with the formula C₆H₅C(O)C(O)H·H₂O. It contains both an aldehyde and a ketone functional group. In its anhydrous form, it appears as a yellow liquid, but it readily forms a colorless crystalline hydrate. This compound has been used extensively in organic and biological chemistry, particularly as a reagent to modify the amino acid arginine .
Mechanism of Action
Target of Action
Phenylglyoxal monohydrate primarily targets the amino acid arginine . It has been used as a reagent to modify arginine and to attach chemical payloads (probes) to the amino acid citrulline and to peptides/proteins .
Mode of Action
The compound interacts with its targets through a process known as base-mediated oxidative annulation . This interaction leads to the formation of oxygen-containing heterocyclic compounds, particularly hydroxy-naphthofuranone derivatives .
Biochemical Pathways
The affected pathway involves the oxidative annulation between 2-naphthols and this compound under visible light irradiation . This leads to the formation of a naphthofuranium cationic intermediate under acidic circumstances, enabling the formation of C–C or C–O bonds with a wide range of aromatic or alcoholic nucleophilic partners .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that the compound readily forms a colorless crystalline hydrate when dissolved in water , which may influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of oxygen-containing heterocyclic compounds, particularly hydroxy-naphthofuranone derivatives . These derivatives encompass a unique quaternary carbon center .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water. Water molecules in the reaction serve various functions as a solvent, reagent, and additive, with the conversion of the process found to be influenced by the volume of water present .
Biochemical Analysis
Biochemical Properties
Phenylglyoxal monohydrate plays a significant role in biochemical reactions due to its reactivity with amino acids. It is known to modify the amino acid arginine by forming a covalent bond with the guanidino group of arginine residues in proteins . This modification can inhibit the activity of enzymes that contain arginine in their active sites. For example, this compound inhibits mitochondrial aldehyde dehydrogenase and Factor XII (Hageman factor), affecting their coagulant properties .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can induce DNA damage and cell death in cancer cells, highlighting its potential as an anti-cancer agent . Additionally, this compound influences cell signaling pathways by modifying arginine residues in proteins, which can alter gene expression and cellular metabolism . This compound’s ability to interact with proteins and enzymes makes it a valuable tool for studying cellular functions and mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of arginine residues in proteins . This interaction can lead to enzyme inhibition or activation, depending on the role of arginine in the enzyme’s active site. For instance, the inhibition of mitochondrial aldehyde dehydrogenase by this compound results from the modification of arginine residues critical for the enzyme’s activity . Additionally, this compound can affect gene expression by altering the function of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to polymerize upon standing, which can affect its reactivity . When dissolved in water, this compound forms crystals of the hydrate, which can revert to the anhydrous form upon heating . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify arginine residues without causing significant toxicity . At high doses, this compound can induce toxic effects, including DNA damage and cell death . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways that include the modification of amino acids and proteins. It interacts with enzymes such as mitochondrial aldehyde dehydrogenase and Factor XII, affecting their activity and, consequently, metabolic flux . The compound’s ability to modify arginine residues also impacts metabolite levels and the overall metabolic state of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water and common organic solvents facilitates its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, where it exerts its biochemical effects.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can target specific organelles, such as mitochondria, where it inhibits mitochondrial aldehyde dehydrogenase . Additionally, this compound may undergo post-translational modifications that direct it to particular cellular compartments, enhancing its functional specificity.
Preparation Methods
Phenylglyoxal monohydrate can be synthesized through various methods:
Oxidation of Acetophenone with Selenium Dioxide: This is one of the most popular methods.
Thermal Decomposition of the Sulfite Derivative of the Oxime: This method involves the thermal decomposition of the sulfite derivative of the oxime to produce phenylglyoxal.
Reaction of Methyl Benzoate with Potassium Methanesulfinate: Methyl benzoate reacts with potassium methanesulfinate to give phenylglyoxal hemimercaptal, which is then oxidized with copper (II) acetate to yield phenylglyoxal.
Chemical Reactions Analysis
Phenylglyoxal monohydrate undergoes various chemical reactions:
Oxidation: Phenylglyoxal can be oxidized to form benzoic acid.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: Phenylglyoxal can undergo nucleophilic substitution reactions, particularly with amines to form imines.
Common reagents used in these reactions include selenium dioxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include benzoic acid, benzyl alcohol, and imines.
Scientific Research Applications
Phenylglyoxal monohydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylglyoxal monohydrate can be compared with other similar compounds such as:
Methylglyoxal: Unlike phenylglyoxal, methylglyoxal is a simpler aldehyde with a single carbonyl group. It is also more reactive and can form advanced glycation end-products (AGEs) in biological systems.
Phenylacetaldehyde: This compound lacks the ketone functional group present in phenylglyoxal, making it less versatile in chemical reactions.
Phenylglyoxal’s unique combination of aldehyde and ketone functional groups makes it a versatile reagent in both organic and biological chemistry.
Properties
IUPAC Name |
2-oxo-2-phenylacetaldehyde;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLQKZERMAVDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018278 | |
Record name | Glyoxal, phenyl-, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78146-52-8 | |
Record name | Glyoxal, phenyl-, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is phenylglyoxal monohydrate primarily used for in chemical synthesis?
A1: this compound is a versatile building block in organic synthesis, often employed in multi-component reactions. It readily participates in reactions like aldol condensation, Michael addition, and cyclization to construct complex heterocyclic systems. For instance, it has been successfully used in the synthesis of benzo[a]carbazoles [], 3,2′-bisindoles [], and a variety of substituted furo[3,2-c]coumarins [].
Q2: Can you provide an example of how this compound is utilized in the synthesis of a specific compound?
A2: Certainly. In the synthesis of 3,2′-bisindoles, this compound reacts with indoles and N-arylenaminones in a three-component reaction. This reaction, catalyzed by a -OSO3H functionalized mesoporous MCM-41 coated on Fe3O4 nanoparticles, yields the desired 3,2′-bisindoles under mild conditions [].
Q3: Can this compound be used in environmentally friendly synthetic procedures?
A3: Yes, it can. Researchers have developed catalyst-free synthetic routes utilizing water as a solvent for reactions involving this compound. For example, the synthesis of functionalized tetrahydroindole derivatives [] and novel heteroarylamine-substituted furo[3,2-c]coumarins [] have been achieved under these greener conditions.
Q4: Are there alternative reagents for modifying arginine residues in proteins?
A5: Yes, 1,2-cyclohexanedione is another reagent that can modify arginine residues in proteins. In the case of porcine phospholipase A2, 1,2-[1-(14)C]cyclohexanedione primarily modifies Arg-6 without significantly impacting the enzyme's catalytic activity [].
Q5: Can this compound participate in reactions mediated by samarium diiodide (SmI2)?
A6: Yes, it can. this compound has been successfully employed in SmI2 mediated cross-coupling reactions with aldehydes in aqueous media, offering a route to synthesize specific adducts [].
Q6: Can this compound be used in the synthesis of chiral compounds?
A7: Yes, it can be used in asymmetric synthesis. For example, optically active β-formyl β-hydroxy esters can be prepared by reacting 2-acyl-1,3-diazabicyclo[3.3.0]octane derivatives (synthesized from (S)-2-(substituted aminomethyl)pyrrolidine and this compound) with metal enolates of ethyl acetate [].
Q7: Is this compound used in the synthesis of compounds with potential biological activity?
A8: Yes, it has been used in the synthesis of compounds evaluated for various biological activities. For instance, imidazole derivatives synthesized from this compound and guanylhydrazones were investigated for their cytotoxic activity against human cancer cell lines [].
Q8: Are there any studies on the catalytic applications of this compound beyond its role as a building block?
A9: While the provided research primarily focuses on this compound as a reactant, one study describes its use in the synthesis of a catalyst. A hypercrosslinked polymer functionalized with an N-heterocyclic carbene–copper complex was prepared using this compound. This catalyst was found to be effective in various organic transformations, including oxidative condensation, click reactions, and coupling reactions [].
Q9: What analytical techniques are commonly employed to characterize compounds derived from this compound?
A10: Various spectroscopic and analytical methods are used, including nuclear magnetic resonance (NMR) spectroscopy [], infrared spectroscopy (FTIR) [], mass spectrometry [], and X-ray diffraction (XRD) [], among others. These techniques help elucidate the structures and properties of the synthesized compounds.
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